8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1160254-63-6
VCID: VC2813262
InChI: InChI=1S/C20H18ClNO2/c1-3-10-24-15-8-5-7-14(11-15)18-12-17(20(21)23)16-9-4-6-13(2)19(16)22-18/h4-9,11-12H,3,10H2,1-2H3
SMILES: CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Molecular Formula: C20H18ClNO2
Molecular Weight: 339.8 g/mol

8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride

CAS No.: 1160254-63-6

Cat. No.: VC2813262

Molecular Formula: C20H18ClNO2

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride - 1160254-63-6

Specification

CAS No. 1160254-63-6
Molecular Formula C20H18ClNO2
Molecular Weight 339.8 g/mol
IUPAC Name 8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Standard InChI InChI=1S/C20H18ClNO2/c1-3-10-24-15-8-5-7-14(11-15)18-12-17(20(21)23)16-9-4-6-13(2)19(16)22-18/h4-9,11-12H,3,10H2,1-2H3
Standard InChI Key UZIKITFGATYHFC-UHFFFAOYSA-N
SMILES CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Canonical SMILES CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C

Introduction

Chemical Identity and Structural Properties

Basic Identification

8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is a substituted quinoline derivative with multiple functional groups. This organic compound has been assigned the CAS registry number 1160254-63-6, providing a unique identifier within chemical databases and literature. The compound features a quinoline core structure substituted with methyl, propoxyphenyl, and carbonyl chloride groups at specific positions, creating a complex molecular architecture with distinct reactivity patterns.

Structural Representation

The compound can be represented using various chemical notation systems. Its standard IUPAC name is 8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride. The structural formula can be described using SMILES notation as CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C, which provides a string-based representation of its molecular structure. The standard InChI representation is InChI=1S/C20H18ClNO2/c1-3-10-24-15-8-5-7-14(11-15)18-12-17(20(21)23)16-9-4-6-13(2)19(16)22-18/h4-9,11-12H,3,10H2,1-2H3, further defining its structural characteristics.

Data Profile and Specifications

Comprehensive Chemical Data

The following table provides a comprehensive overview of the key chemical identifiers and properties of 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride:

PropertyValue
CAS Number1160254-63-6
Molecular FormulaC20H18ClNO2
Molecular Weight339.8 g/mol
IUPAC Name8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Standard InChIKeyUZIKITFGATYHFC-UHFFFAOYSA-N
SMILESCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
PubChem Compound ID46779345

This compound has been cataloged in chemical databases such as PubChem (ID: 46779345), facilitating access to additional information and related research. The structural details provided through InChI and SMILES notations enable precise representation of this molecule in computational chemistry and database searches.

Synthetic Approaches and Preparation Methods

General Synthetic Routes

The synthesis of 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride likely involves a multistep approach starting from quinoline derivatives. Based on typical organic synthesis procedures for similar compounds, the preparation may involve the reaction between 8-methylquinoline and 3-propoxybenzoyl chloride, followed by appropriate functional group transformations. The quinoline core formation typically utilizes classical condensation reactions such as the Friedländer synthesis, which involves the reaction of o-aminobenzaldehydes or o-aminoketones with other carbonyl compounds.

Formation of the Carbonyl Chloride Group

A critical step in the synthesis involves the formation of the carbonyl chloride (acid chloride) group at position 4 of the quinoline ring. This transformation is typically achieved by treating the corresponding carboxylic acid with reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The related compound 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (CAS: 900705-40-0) likely serves as a direct precursor in this synthesis. The conversion from carboxylic acid to acid chloride enhances the reactivity of the carbonyl group, making it useful for subsequent transformations in organic synthesis.

Relationship to Analogous Compounds

Carboxylic Acid Counterpart

8-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (CAS: 900705-40-0) is a closely related compound that differs only in the functional group at position 4, featuring a carboxylic acid instead of a carbonyl chloride. This compound has a molecular formula of C20H19NO3 and a molecular weight of 321.376 g/mol. The structural relationship between these two compounds suggests that the carboxylic acid derivative is likely the synthetic precursor to the carbonyl chloride through a chlorination reaction.

Positional Isomers and Substitution Variations

Several related compounds with variations in substitution patterns exist. For example, 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid (CAS: 932841-25-3) features the propoxy group at position 2 of the phenyl ring rather than position 3 . Additionally, compounds with chlorine substitutions at the quinoline core, such as 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (CAS: 863185-11-9), represent further structural variations within this family of compounds .

Comparative Analysis of Related Derivatives

The following table compares key properties of 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride with its structurally related compounds:

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride1160254-63-6C20H18ClNO2339.8Carbonyl chloride at position 4
8-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid900705-40-0C20H19NO3321.376Carboxylic acid at position 4
7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid863185-11-9C20H18ClNO3355.82Additional chlorine at position 7
8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid932841-25-3C20H19NO3321.37Propoxy at position 2 of phenyl ring

This comparison highlights the structural variations within this family of compounds, primarily differing in functional group identity and substitution patterns .

Chemical Reactivity and Reaction Patterns

Reactivity of the Carbonyl Chloride Group

The carbonyl chloride functional group in 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is highly reactive toward nucleophiles. This reactivity makes the compound valuable in organic synthesis as it can undergo various transformations including nucleophilic acyl substitution reactions. Common nucleophiles that can react with the carbonyl chloride group include alcohols (forming esters), amines (forming amides), and thiols (forming thioesters). These reactions typically proceed through a tetrahedral intermediate mechanism and often require basic conditions or catalysts.

Quinoline Core Reactivity

The quinoline core structure contributes additional reactivity patterns. The heterocyclic nitrogen can participate in coordination chemistry with metals, act as a base, or serve as a nucleophile in certain reactions. The aromatic system can undergo electrophilic aromatic substitution reactions, although these are typically less favorable compared to reactions at the more reactive carbonyl chloride position. The methyl group at position 8 may participate in reactions typical of benzylic positions, including oxidation or radical-mediated functionalization.

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